molecular formula C24H27ClN4O2 B2830193 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034259-12-4

3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2830193
CAS RN: 2034259-12-4
M. Wt: 438.96
InChI Key: ZDBTXBMZQYJIKR-UHFFFAOYSA-N
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Description

3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Solubility and Partitioning in Biological Solvents

Research by Volkova et al. (2020) on a closely related 1,2,4-triazole class compound highlights the solubility thermodynamics and partitioning processes in biologically relevant solvents. The study emphasizes the compound's solubility in various solvents and its implications for biological adsorption and delivery pathways, crucial for understanding its potential applications in scientific research (Volkova, Levshin, & Perlovich, 2020).

Structural Characterization

The work of Shuang-hu (2014) provides insights into the preparation and structural characterization of a compound synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid. This study underlines the importance of molecular structure analysis, including IR, 1H NMR, and X-ray diffraction, for understanding the chemical and physical properties of such compounds (Shuang-hu, 2014).

Antimicrobial and Anticancer Activities

Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating significant anticancer and antimicrobial properties. This research indicates the potential therapeutic applications of such compounds, extending beyond traditional drug use to include scientific research in antimicrobial and anticancer strategies (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and EGFR Inhibition

Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. The findings suggest the stability of these compounds in their most stable states and their potential as EGFR inhibitors, highlighting their relevance in cancer research (Karayel, 2021).

properties

IUPAC Name

3-[[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-17-5-2-3-8-21(17)29-22(26-27-24(29)31)16-19-11-13-28(14-12-19)23(30)10-9-18-6-4-7-20(25)15-18/h2-8,15,19H,9-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBTXBMZQYJIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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